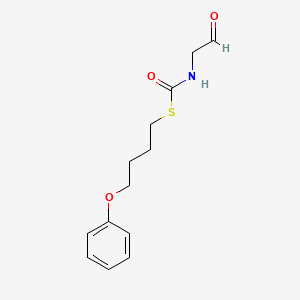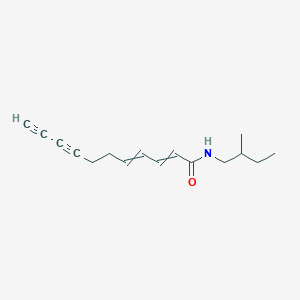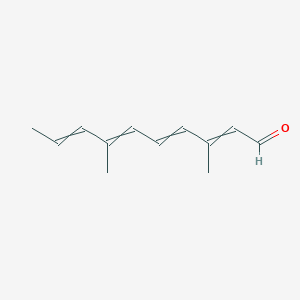![molecular formula C8H18P2S2Si2 B14339256 5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole CAS No. 102536-68-5](/img/structure/B14339256.png)
5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole is a unique organosilicon compound that has garnered attention in the field of synthetic chemistry. This compound is characterized by the presence of both trimethylsilyl and sulfanyl groups attached to a thiadiphosphole ring, making it a versatile reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole typically involves the reaction of trimethylsilyl chloride with a suitable thiadiphosphole precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols and phosphines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is explored for its potential in biochemical assays and as a probe for studying biological systems.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including as an anticancer agent.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups enhance its reactivity, allowing it to participate in various chemical transformations. The sulfanyl group can form strong bonds with metals, making it useful in catalysis and coordination chemistry.
類似化合物との比較
Similar Compounds
Bis(trimethylsilyl)sulfide: Used as a silylating agent in the synthesis of pseudohalides and other compounds.
Trimethylsilyl trifluoromethanesulfonate: Known for its versatility in organic synthesis and as a catalyst in glycosylation reactions.
Uniqueness
5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole stands out due to its unique combination of trimethylsilyl and sulfanyl groups, which confer distinct reactivity and stability. This makes it a valuable tool in both academic and industrial research settings.
特性
CAS番号 |
102536-68-5 |
|---|---|
分子式 |
C8H18P2S2Si2 |
分子量 |
296.5 g/mol |
IUPAC名 |
trimethyl-(3-trimethylsilylsulfanyl-1,2,4-thiadiphosphol-5-yl)silane |
InChI |
InChI=1S/C8H18P2S2Si2/c1-13(2,3)8-9-7(10-11-8)12-14(4,5)6/h1-6H3 |
InChIキー |
CIKPAZQPKOFPLR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=PC(=PS1)S[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


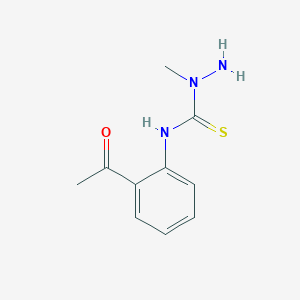
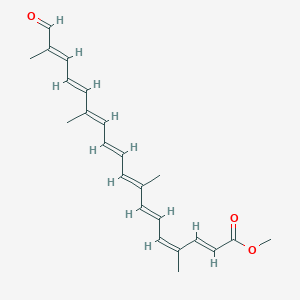
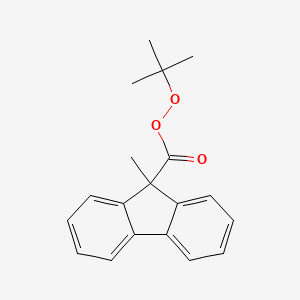
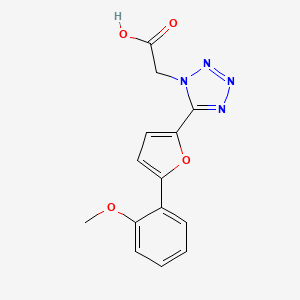
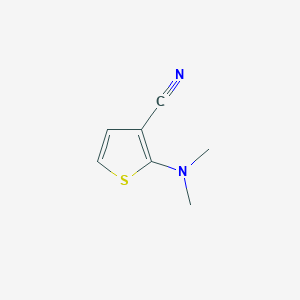
![2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine](/img/structure/B14339208.png)


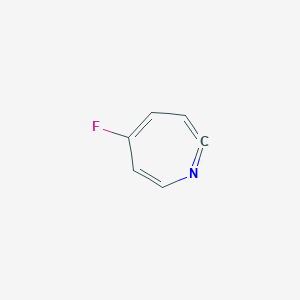

![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]octanoyl chloride](/img/structure/B14339235.png)
